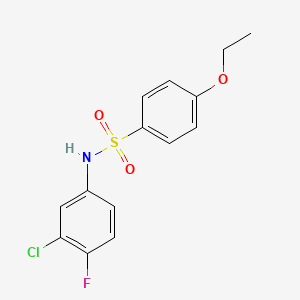![molecular formula C11H9ClN2O2S B5811957 (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine, also known as CPNT, is a chemical compound with potential applications in scientific research. It is a member of the phenylamine class of compounds and is characterized by its unique molecular structure. CPNT has been the subject of numerous studies due to its potential to interact with various biological systems.
Mécanisme D'action
The mechanism of action of (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, it is believed to interact with various biological systems through its ability to bind to specific receptors. (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to bind to the dopamine and serotonin receptors, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have various biochemical and physiological effects. In animal studies, (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to increase dopamine and serotonin levels in the brain. This increase in neurotransmitter levels may be responsible for its potential therapeutic effects in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine in lab experiments is its unique molecular structure, which may allow for specific interactions with biological systems. However, one limitation of using (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine is its potential toxicity. (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have toxic effects in certain animal models, which may limit its use in some experiments.
Orientations Futures
There are numerous future directions for research involving (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine. One area of research could focus on the development of new drugs based on the structure of (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine. Another area of research could focus on the potential therapeutic effects of (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine in various neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine and its interactions with various biological systems.
Méthodes De Synthèse
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine can be synthesized using a variety of methods. One common method involves the reaction of 4-chloroaniline with 5-nitro-2-thiophenemethanol in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been used in various scientific research applications, including the study of biological systems and the development of new drugs. One area of research where (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has shown promise is in the study of the nervous system. (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to interact with various neurotransmitter receptors, including the dopamine and serotonin receptors. This interaction may have potential implications for the treatment of neurological disorders such as Parkinson's disease and depression.
Propriétés
IUPAC Name |
4-chloro-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-1-3-9(4-2-8)13-7-10-5-6-11(17-10)14(15)16/h1-6,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISUBDYIFAJEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CC=C(S2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198255 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Chlorophenyl)[(5-nitro-2-thienyl)methyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5811882.png)
![N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5811887.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
![3-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5811913.png)
![(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)

![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5811931.png)


![ethyl 4-[({[2-(2-fluorophenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5811949.png)
![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)